molecular formula C17H27N3O4 B2397052 N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361766-27-8

N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2397052
CAS No.: 2361766-27-8
M. Wt: 337.42
InChI Key: ATOHSFJPDQCSCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide is a complex organic compound characterized by the presence of a morpholine ring, a cyclohexyl group, and a prop-2-enoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the coupling of a morpholine derivative with a cyclohexyl-containing intermediate, followed by the introduction of the prop-2-enoylamino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide: shares structural similarities with other morpholine-containing compounds and cyclohexyl derivatives.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-carboxylic acid.

    Cyclohexyl derivatives: Compounds such as cyclohexylamine and cyclohexanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-2-14(21)18-9-6-15(22)19-17(7-4-3-5-8-17)16(23)20-10-12-24-13-11-20/h2H,1,3-13H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOHSFJPDQCSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1(CCCCC1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.